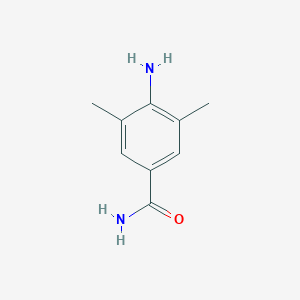

4-Amino-3,5-dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,5-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,10H2,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFMYUFOFXWGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649610 | |

| Record name | 4-Amino-3,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103796-44-7 | |

| Record name | 4-Amino-3,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Chemistry of 4 Amino 3,5 Dimethylbenzamide

Established Synthetic Pathways to 4-Amino-3,5-dimethylbenzamide

Established synthetic routes to this compound typically rely on sequential reactions to build the molecule, including functional group transformations and amide bond formation.

Multi-Step Synthesis Strategies (e.g., Nitration-Reduction-Acylation Sequences)

A common and well-documented approach to synthesizing substituted benzamides like this compound involves a multi-step sequence. This often begins with a suitable starting material, such as a substituted benzoic acid or aniline (B41778), and proceeds through several key transformations.

A representative, though generalized, synthetic pathway can be conceptualized as follows:

Nitration: Introduction of a nitro group onto an aromatic ring is a fundamental step. For instance, nitration of a precursor like 3,5-dimethylbenzoic acid would be a logical starting point. The conditions for nitration, often involving a mixture of nitric acid and sulfuric acid, must be carefully controlled to achieve the desired regioselectivity. researchgate.net

Reduction: The nitro group is subsequently reduced to an amino group. This transformation is commonly achieved through catalytic hydrogenation using reagents like hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C) or by using metal/acid combinations such as tin(II) chloride (SnCl₂) or iron in acidic media (Fe/HCl). Catalytic hydrogenation is often preferred for its cleaner reaction profile.

Amidation/Acylation: The final key step is the formation of the benzamide (B126). This can be achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then reacts with ammonia (B1221849) or an appropriate amine. Alternatively, if starting from an aniline derivative, acylation can be performed.

A similar strategy is employed in the synthesis of related compounds like 2-Amino-5-chloro-N,3-dimethylbenzamide, which involves steps such as chlorination, methylation, nitration, and reduction, followed by a final condensation reaction. smolecule.com The synthesis of 4-methoxy-2-nitroaniline (B140478) also follows a sequence of acetylation, nitration, and hydrolysis. google.com

Below is a table summarizing the key reaction types in a typical multi-step synthesis:

| Reaction Step | Typical Reagents | Purpose | Key Considerations |

| Nitration | HNO₃, H₂SO₄ | Introduces a nitro group. | Regioselectivity, avoiding over-nitration. |

| Reduction | H₂, Pd/C; SnCl₂, Fe/HCl | Converts the nitro group to an amino group. | Catalyst choice, reaction cleanliness. |

| Acylation | Acyl chloride, Amine, Base | Forms the amide bond. | Use of a base to scavenge HCl, solvent choice. |

Amide Bond Formation Techniques (e.g., Activated Esters, Carbodiimide Chemistry)

The formation of the amide bond is a critical step in the synthesis of this compound and is a cornerstone of organic synthesis. cbijournal.comrhhz.net Beyond the use of acyl chlorides, several other methods are employed, particularly when milder conditions are required.

Activated Esters: Carboxylic acids can be converted into activated esters, which are more reactive towards amines. This approach avoids the harsh conditions sometimes associated with acyl chloride formation.

Carbodiimide Chemistry: Coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) are widely used to facilitate amide bond formation directly from a carboxylic acid and an amine. nih.govweebly.com These reagents activate the carboxylic acid in situ, allowing for nucleophilic attack by the amine. Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are included to improve efficiency and reduce side reactions. cbijournal.com The use of EDC with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is a standard condition for such couplings. nih.gov

The following table outlines common amide bond formation techniques:

| Technique | Key Reagents | Advantages | Common Applications |

| Acyl Chlorides | Thionyl chloride (SOCl₂), Oxalyl chloride | High reactivity | General synthesis of amides |

| Activated Esters | N-hydroxysuccinimide (NHS), p-Nitrophenol | Milder conditions than acyl chlorides | Peptide synthesis, synthesis of complex molecules |

| Carbodiimide Coupling | EDC, DCC, HOBt, HATU | Direct conversion of carboxylic acids and amines | Peptide synthesis, pharmaceutical synthesis cbijournal.comnih.gov |

Advanced Synthetic Approaches for Benzamide Derivatives

Modern synthetic chemistry continually seeks to improve efficiency, selectivity, and environmental friendliness. These principles are applied to the synthesis of benzamide derivatives through various advanced strategies.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late point in the synthetic sequence. This approach is highly valuable as it allows for the rapid diversification of a common intermediate, which is particularly useful in drug discovery. beilstein-journals.org For benzamide derivatives, LSF can involve the modification of the aromatic ring or existing functional groups.

Methods such as C-H activation have emerged as powerful tools for LSF. diva-portal.org For instance, iridium-catalyzed C-H amination and methylation have been applied to benzoic acids and other complex molecules. diva-portal.org Similarly, manganese-catalyzed C-H amination has been used for the late-stage functionalization of natural products. researchgate.net These methods offer the potential to install the amino group or other functionalities onto a pre-formed benzamide scaffold, potentially shortening synthetic routes and enabling access to a wider range of analogues. beilstein-journals.orgdigitellinc.com

Application of Protecting Group Chemistry

In multi-step syntheses, especially when dealing with molecules containing multiple reactive functional groups, protecting groups are often indispensable. organic-chemistry.org A protecting group temporarily blocks a reactive site, preventing it from undergoing unwanted reactions while another part of the molecule is being modified. organic-chemistry.orgtcichemicals.com

In the context of synthesizing this compound or related structures, the amino group is a key functionality that might require protection. For example, during certain reactions, the amino group could be protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. weebly.comtcichemicals.com These groups can be selectively removed later in the synthesis under specific conditions (e.g., acidic conditions for Boc, hydrogenolysis for Cbz) without affecting other parts of the molecule. weebly.comorganic-chemistry.org The choice of protecting group is critical and must be orthogonal to the other reaction conditions in the synthetic sequence. rsc.org

The following table lists common protecting groups for amines and their deprotection conditions:

| Protecting Group | Abbreviation | Protection Reagent Example | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., TFA) tcichemicals.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) weebly.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic conditions (e.g., piperidine) tcichemicals.com |

Principles of Green Chemistry in Benzamide Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. imist.marroij.com These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including benzamides.

Key green chemistry considerations in benzamide synthesis include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. acs.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. rroij.com For example, developing syntheses that can be performed in water or under solvent-free conditions. imist.marsc.org

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption. acs.org

The development of one-pot procedures and the use of reusable catalysts are practical applications of green chemistry in the synthesis of benzamide derivatives. rsc.orgsioc-journal.cn

Optimization of Synthetic Reaction Conditions and Yield Enhancements

The efficient synthesis of this compound is crucial for its application in various chemical research and development sectors. Optimization of reaction conditions focuses on maximizing yield, ensuring high purity, and developing scalable and economical processes. A common synthetic pathway involves the nitration of a 3,5-dimethyl-substituted aromatic precursor, followed by the reduction of the nitro group to an amine.

Strategies for Regioselectivity Control and Side Reaction Mitigation

A primary challenge in the synthesis of polysubstituted benzene (B151609) rings is controlling the position of incoming functional groups, known as regioselectivity. In the synthesis of this compound, a key precursor is often 3,5-dimethyl-4-nitrobenzamide. The synthesis of this precursor from 3,5-dimethylbenzoic acid requires a regioselective nitration at the C4 position, which is sterically hindered and electronically influenced by two ortho-methyl groups and a meta-deactivating carboxamide group.

Strategies to control this regioselectivity include:

Careful selection of nitrating agents: A mixture of nitric acid and sulfuric acid is commonly used. The precise ratio and concentration of these acids, along with controlled temperatures (e.g., 0–5 °C), are critical to prevent over-nitration or the formation of undesired isomers.

Use of protecting groups: In some synthetic strategies for related substituted anilines, protecting the amino group (e.g., by acetylation) can help direct subsequent reactions and prevent side reactions at the nitrogen atom.

Control of reaction parameters: Temperature, reaction time, and the rate of reagent addition are crucial. For instance, in related nitration reactions, slow addition of the nitrating agent at low temperatures helps to minimize the formation of byproducts.

Side reactions can include the formation of dinitro compounds or oxidation of the methyl groups under harsh conditions. During the subsequent reduction of the nitro group, incomplete reduction can leave behind nitroso or azoxy impurities, while overly aggressive conditions might affect the benzamide functionality. Mitigating these side reactions often involves the use of selective catalysts and carefully controlled hydrogen pressure and temperature.

Scalability Considerations for Industrial Production

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces several new challenges. For the synthesis of this compound, these include:

Cost and Availability of Starting Materials: The economic viability of the process depends heavily on the cost of precursors like 3-methyl-4-nitrobenzoic acid or similar starting materials. asianpubs.org

Process Safety: Nitration reactions are highly exothermic and require robust thermal management systems to prevent runaway reactions. asianpubs.org The use of large quantities of flammable solvents and hydrogen gas for reduction also necessitates stringent safety protocols and specialized equipment.

Catalyst Efficiency and Recovery: In catalytic reduction steps, the choice of catalyst (e.g., Palladium on carbon, Raney Nickel) is critical. An ideal industrial catalyst has high activity, selectivity, longevity, and is easily recovered and recycled to minimize costs and waste.

Purification and Waste Management: At a large scale, purification methods like chromatography become impractical. Crystallization is often the preferred method for isolating the final product. The process must also be designed to minimize and responsibly manage waste streams, such as spent acids from nitration and used catalysts.

Continuous Flow Technology: Modern approaches to chemical manufacturing, such as continuous flow reactors, are being explored for nitration and reduction processes. This technology can offer improved safety, better heat control, and higher throughput compared to traditional batch processing, making it an attractive option for industrial-scale synthesis.

A comparison of different synthetic parameters highlights the trade-offs considered during optimization.

| Parameter | Laboratory Scale Approach | Industrial Scale Consideration | Rationale for Optimization |

|---|---|---|---|

| Purification | Column Chromatography | Crystallization | Cost-effectiveness and throughput at large volumes. |

| Reaction Vessel | Glass Flask | Stainless Steel/Glass-Lined Reactor | Durability, safety, and efficient heat transfer. |

| Nitration Safety | Ice Bath Cooling | Automated Cooling Systems, Flow Chemistry | Enhanced control over exothermic reactions to prevent thermal runaway. |

| Catalyst | Standard Pd/C | High-efficiency, recyclable catalyst | Minimization of cost and environmental impact. |

Intrinsic Reactivity and Chemical Transformations of this compound and its Analogs

The chemical behavior of this compound is dictated by its three key functional groups: the aromatic amino group, the benzamide moiety, and the methyl-substituted benzene ring.

Oxidation Reactions of Benzamide Scaffolds

The primary amino group (-NH₂) on the aromatic ring is the most susceptible site to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to various functional groups.

Formation of Nitroso/Nitro Compounds: Mild oxidation can yield nitroso derivatives, while stronger oxidizing agents can convert the amino group to a nitro group.

Polymerization: Oxidative conditions can sometimes lead to the formation of polymeric materials through the coupling of aniline-type molecules.

The benzamide group itself is generally robust and resistant to oxidation under typical conditions. However, very harsh oxidizing agents could potentially cleave the amide bond or oxidize the methyl groups on the aromatic ring. In related molecules, the aromatic ring can be oxidized to form phenolic compounds under specific conditions. smolecule.com

Reduction Reactions of Nitro and Nitrile Moieties

The reduction of a nitro group is a cornerstone of the synthesis of this compound. The precursor, 3,5-dimethyl-4-nitrobenzamide, can be efficiently reduced to the target amine via several methods.

Catalytic Hydrogenation: This is a clean and widely used method, employing catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel under a hydrogen atmosphere. Recent research has shown that single-site promoters like tin on a titanium dioxide support (Sn-TiO₂) can significantly accelerate the hydrogenation of nitroarenes catalyzed by gold nanoparticles. d-nb.info

Metal-Acid Reduction: Classic methods using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid) are also effective and often used in industrial settings due to lower costs. asianpubs.org

Transfer Hydrogenation: This method uses a source other than hydrogen gas, such as hydrazine (B178648) or ammonium (B1175870) formate, to provide hydrogen, which can be advantageous for laboratory-scale synthesis.

The choice of reducing agent is critical for chemoselectivity, especially when other reducible groups are present in the molecule.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Au/Sn-TiO₂ d-nb.info | Room temp. to moderate heat, 1-50 atm H₂ | High yield, clean reaction, high selectivity. d-nb.info | Requires specialized pressure equipment, catalyst cost. |

| Metal-Acid Reduction | Fe/HCl or Fe/AcOH asianpubs.org | Reflux temperature | Inexpensive, robust for large scale. asianpubs.org | Generates large amounts of metallic waste, harsh conditions. |

| Hydrosilylation | Hydrosilanes (e.g., Et₃SiH) | Catalyst, ambient to moderate temperature | Metal-free options available, mild conditions. rsc.org | Cost of silane (B1218182) reagents. |

Additionally, the synthesis could potentially proceed from a nitrile precursor, such as 4-amino-3,5-dimethylbenzonitrile, which would then require hydrolysis of the nitrile group to the primary amide.

Nucleophilic Substitution Reactions

The aromatic amino group of this compound is a versatile handle for further chemical modification, most notably through the Sandmeyer reaction . wikipedia.org This powerful transformation allows the conversion of the primary amino group into a wide variety of other substituents. The process involves two main steps:

Diazotization: The amino group is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a highly reactive diazonium salt intermediate (Ar-N₂⁺).

Displacement: The diazonium group is an excellent leaving group (it departs as stable nitrogen gas) and can be displaced by a nucleophile, typically with the aid of a copper(I) salt catalyst. wikipedia.orgorganic-chemistry.org

This methodology allows for the synthesis of various analogs that are not accessible through direct electrophilic aromatic substitution.

| Target Product | Reagents for Displacement Step | Product Class |

|---|---|---|

| 4-Chloro-3,5-dimethylbenzamide | Copper(I) chloride (CuCl) wikipedia.org | Aryl Halide |

| 4-Bromo-3,5-dimethylbenzamide | Copper(I) bromide (CuBr) wikipedia.org | Aryl Halide |

| 4-Iodo-3,5-dimethylbenzamide | Potassium iodide (KI) organic-chemistry.org | Aryl Halide |

| 4-Cyano-3,5-dimethylbenzamide | Copper(I) cyanide (CuCN) wikipedia.org | Aryl Nitrile |

| 4-Hydroxy-3,5-dimethylbenzamide | Copper(I) oxide (Cu₂O), H₂O wikipedia.org | Phenol |

Beyond the Sandmeyer reaction, the amino group itself can act as a nucleophile, reacting with electrophiles like acyl chlorides or alkyl halides to form N-acylated or N-alkylated products, respectively. smolecule.com

Condensation Reactions with Aromatic Aldehydes (e.g., Triazole-Benzaldehyde Systems)

The condensation reaction of 4-amino-3,5-dimethyl-4H-1,2,4-triazole with various aromatic aldehydes represents a significant pathway to synthesizing a range of heterocyclic compounds, primarily Schiff bases and, under certain conditions, stable hemiaminals. mdpi.comgoogle.com This reaction typically involves the nucleophilic addition of the primary amino group of the triazole to the carbonyl group of the aldehyde. google.com The resulting products have garnered interest due to their potential applications in medicinal chemistry and materials science. mdpi.comtnstate.edu

The reaction proceeds in two main steps. The initial step is the formation of a hemiaminal intermediate. mdpi.comnih.gov Subsequently, this intermediate can undergo dehydration to form a stable imine, commonly known as a Schiff base. mdpi.com The stability of the hemiaminal and the progression to the Schiff base are influenced by several factors, including the electronic nature of the substituents on the aromatic aldehyde, the solvent used, and the reaction temperature. mdpi.comresearchgate.net

Studies have shown that the presence of electron-withdrawing groups on the benzaldehyde, such as nitro (NO2) or cyano (CN) groups, can lead to the formation of unusually stable hemiaminals. mdpi.comgoogle.com Conversely, electron-donating groups on the aldehyde tend to favor the formation of the Schiff base. mdpi.com The reaction can be carried out under neutral conditions, and various organic solvents have been employed, including acetonitrile, methanol, and ethanol. mdpi.comgoogle.com The choice of solvent can influence the equilibrium between the hemiaminal and the Schiff base, with apolar aprotic solvents favoring the hemiaminal and polar solvents shifting the equilibrium towards the Schiff base. mdpi.com

Detailed research findings have elucidated the influence of reaction parameters on product yields. For instance, the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with 2-nitrobenzaldehyde (B1664092) has been studied in various solvents to determine the effect on hemiaminal formation. mdpi.com

Table 1: Effect of Solvent on Hemiaminal Yield in the Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with 2-Nitrobenzaldehyde

| Solvent | Dielectric Constant (ε) | Hemiaminal Yield (%) |

|---|---|---|

| n-Hexane | 1.88 | 70 |

| Cyclohexane | 2.02 | 67 |

| 1,4-Dioxane | 2.21 | 62 |

| Diethyl ether | 4.33 | 55 |

| Chloroform | 4.81 | 48 |

| Acetonitrile | 37.5 | 35 |

| Dimethylformamide (DMF) | 36.7 | 25 |

| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | 15 |

Data sourced from studies on the condensation reaction under specific experimental conditions. mdpi.com

The products of these condensation reactions are characterized using various spectroscopic methods. In the infrared (IR) spectra of the resulting hemiaminals or Schiff bases, the characteristic bands for the NH2 group of the starting aminotriazole (around 3243 cm⁻¹ and 3152 cm⁻¹) and the C=O stretching vibration of the aldehyde (around 1700 cm⁻¹) disappear. mdpi.com New bands corresponding to OH and NH stretching vibrations (for hemiaminals) or the C=N (azomethine) group (for Schiff bases, typically around 1600-1620 cm⁻¹) appear. mdpi.comnih.gov

¹H-NMR spectroscopy is also a crucial tool for characterizing these products and studying the reaction kinetics. mdpi.comnih.gov For example, the formation of the hemiaminal is confirmed by the appearance of signals for the CH and NH protons, with coupling constants that can provide insight into the conformational structure of the molecule in solution. mdpi.com

Table 2: Selected Research Findings on the Condensation of 4-Amino-3,5-dimethyl-1,2,4-triazole with Aromatic Aldehydes

| Aromatic Aldehyde | Product Type | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Nitrobenzaldehyde | Hemiaminal | CH3CN, 50°C | High | mdpi.com |

| 4-Nitrobenzaldehyde | Hemiaminal | Equimolar reactants in an organic solvent | Not specified | google.com |

| 2-Chlorobenzaldehyde | Hemiaminal | Equimolar reactants in an organic solvent | Not specified | google.com |

| 4-Cyanobenzaldehyde | Hemiaminal | Equimolar reactants in an organic solvent | Not specified | google.com |

| Various Benzaldehydes | Schiff Base | Acetic acid, reflux | Not specified | tubitak.gov.tr |

| Pyridyl dialdehydes | Schiff Base | Hot ethanol/methanol, reflux | High | tnstate.eduscirp.org |

| Various Aromatic Aldehydes | Schiff Base | Ultrasound irradiation, 3-5 min | Excellent (e.g., 92%) | nih.gov |

The synthesis of Schiff bases from 4-amino-3,5-dimethyl-1,2,4-triazole has been optimized using various techniques, including microwave irradiation and sonochemistry, which can lead to shorter reaction times and higher yields compared to conventional heating methods. nih.govingentaconnect.com These efficient and often solvent-free methods are considered more environmentally benign. ingentaconnect.com

Computational and Theoretical Investigations of 4 Amino 3,5 Dimethylbenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are widely used to determine the geometric and electronic properties of molecules by approximating the solutions to the Schrödinger equation. nih.govresearchcommons.orgresearchgate.net These calculations provide a detailed picture of the molecule's optimized structure, electron distribution, and chemical reactivity. For substituted benzamides, DFT has been successfully applied to analyze conformations, vibrational frequencies, and electronic characteristics. nih.govresearchgate.net

Molecular geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. This optimized geometry is crucial as it represents the most stable and probable structure of the molecule.

Conformational analysis further explores the different spatial arrangements, or conformers, that a molecule can adopt due to the rotation around its single bonds. For benzamide (B126) derivatives, a key conformational feature is the torsional angle between the plane of the phenyl ring and the amide group (C-N bond). researchgate.net Theoretical calculations on various substituted benzamides have shown that this rotation is an important structural feature, with the most stable conformer being the one with the lowest energy. researchgate.netresearchgate.net For 4-Amino-3,5-dimethylbenzamide, geometry optimization would identify the precise bond lengths, bond angles, and dihedral angles of its most stable conformer.

Table 1: Illustrative Geometrical Parameters for an Optimized Benzamide Structure This table presents typical data obtained from a geometry optimization calculation and is for illustrative purposes.

| Parameter | Atoms Involved | Typical Value |

|---|---|---|

| Bond Length | C=O | ~1.25 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Angle | O=C-N | ~122° |

| Dihedral Angle | C-C-C=O | ~20-30° |

HOMO-LUMO Energy Gaps The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and can be more easily excited. nih.govnih.gov

Table 2: Illustrative Frontier Orbital Energies This table shows representative data from a DFT calculation for a molecule similar to this compound. The values are for illustrative purposes.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

Table 3: Illustrative NBO Analysis for this compound This table presents hypothetical but chemically reasonable donor-acceptor interactions and their stabilization energies (E(2)) for the title compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C-C) | ~25.5 |

| LP (N) of NH₂ | π* (C-C) | ~45.0 |

| π (C-C) | π* (C=O) | ~18.0 |

| π (C-C) | π* (C-C) | ~20.0 |

A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. These maps are invaluable for predicting how a molecule will interact with other molecules, identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

Typically, regions of negative electrostatic potential, shown in red, are associated with lone pairs on electronegative atoms and are sites for electrophilic attack. Regions of positive potential, shown in blue, are usually found around hydrogen atoms and are sites for nucleophilic attack. nih.gov For this compound, an MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom and positive potentials (blue) around the hydrogen atoms of the primary amine group.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions with solvent, and binding to biological targets like proteins.

MD simulations provide a detailed, time-resolved analysis of the specific interactions between a ligand and a protein's active site. This goes beyond the static picture provided by molecular docking. nih.gov Throughout the simulation, one can track the formation and breaking of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions. This dynamic analysis helps to identify the key residues involved in binding and to understand the residence time of the ligand in the binding pocket. For a compound like this compound, MD simulations could reveal how the amine and amide groups form stable hydrogen bonds with specific amino acid residues in a target protein, providing critical information for rational drug design. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein receptor, providing insights into the binding mode and affinity.

For this compound, a typical molecular docking workflow would involve:

Target Identification: Selecting a protein target of interest based on a therapeutic hypothesis.

Receptor Preparation: Preparing the 3D structure of the target protein, often obtained from the Protein Data Bank (PDB). This involves adding hydrogen atoms, removing water molecules, and defining the binding site.

Ligand Preparation: Generating a 3D conformation of this compound.

Docking Simulation: Using a docking algorithm to explore various possible binding poses of the ligand within the receptor's active site.

Analysis of Results: The resulting poses are then analyzed to identify the most favorable binding mode. This analysis focuses on the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.

The predicted interactions are crucial for understanding the mechanism of action and for designing more potent and selective analogs. For example, the amino group and the amide moiety of this compound would be expected to act as hydrogen bond donors and acceptors, respectively, forming critical interactions with the target protein.

Table 1: Illustrative Predicted Interactions of this compound with a Hypothetical Kinase Target

| Functional Group of Ligand | Interacting Amino Acid Residue | Type of Interaction |

| Amino group (-NH2) | Aspartic Acid (ASP) | Hydrogen Bond (Donor) |

| Amide group (-CONH2) | Glutamic Acid (GLU) | Hydrogen Bond (Acceptor) |

| Benzene (B151609) ring | Phenylalanine (PHE) | π-π Stacking |

| Methyl groups (-CH3) | Leucine (LEU), Valine (VAL) | Hydrophobic Interaction |

Beyond predicting the binding mode, molecular docking can also provide a quantitative estimation of the binding affinity, often expressed as a docking score or binding energy. This score helps in ranking different compounds based on their predicted potency. A lower binding energy generally indicates a more stable and favorable interaction.

The selectivity of a compound for its intended target over other proteins is a critical aspect of drug development to minimize off-target effects. Molecular docking can be used to assess selectivity by docking this compound against a panel of different proteins, including the desired target and known anti-targets. By comparing the docking scores and binding modes across these different proteins, researchers can predict the compound's selectivity profile.

For example, in the development of kinase inhibitors, it is crucial to achieve selectivity for the target kinase over other closely related kinases. Docking studies can help identify subtle differences in the active sites of different kinases that can be exploited to design more selective inhibitors.

Table 2: Illustrative Docking Scores of this compound against a Panel of Kinases

| Kinase Target | Predicted Binding Affinity (kcal/mol) | Predicted Selectivity |

| Target Kinase A | -9.5 | High |

| Off-target Kinase B | -7.2 | Moderate |

| Off-target Kinase C | -5.8 | Low |

Predictive Modeling for Biological Activity and Environmental Fate

Predictive modeling encompasses a range of computational techniques that use existing data to build models capable of predicting the properties of new or untested chemicals. These models are valuable for assessing a compound's potential biological effects and its persistence and impact on the environment.

The metabolism of a compound can significantly influence its efficacy, duration of action, and potential for toxicity. Predicting the metabolic fate of this compound is crucial. Computational models can predict the likely sites of metabolism on the molecule and the resulting metabolites. These models are typically based on known biotransformation reactions catalyzed by drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family.

For this compound, potential metabolic transformations could include:

N-acetylation of the primary amino group, a common metabolic pathway for aromatic amines.

Hydroxylation of the aromatic ring, mediated by CYP enzymes.

Oxidation of the methyl groups.

Predictive models can help identify which of these pathways are most likely to occur and which specific CYP isoforms are likely to be involved. This information is valuable for anticipating potential drug-drug interactions and for understanding inter-individual variability in drug response. While specific metabolic prediction studies for this compound were not found, the general approach is well-established in computational toxicology and drug discovery.

"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors such as bioavailability and metabolic stability. Several computational models and rule-based filters have been developed to evaluate drug-likeness. One of the most well-known is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

In addition to general drug-likeness, it is important to identify any structural motifs that may be associated with toxicity or other undesirable properties. Structural alerts are specific chemical substructures that are known to be problematic. Some common sets of structural alerts include:

Pan-Assay Interference Compounds (PAINS): These are substructures that are known to interfere with bioassays, leading to false-positive results.

Brenk Alerts: These are structural fragments that are known to be associated with toxicity or poor pharmacokinetic properties.

Computational tools can screen the structure of this compound for the presence of any of these structural alerts. This early-stage assessment can help to flag potential liabilities and guide the design of safer analogs.

Table 3: Predicted Physicochemical Properties and Drug-likeness of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 164.21 g/mol | Yes (<500) |

| LogP | 1.5 | Yes (<5) |

| Hydrogen Bond Donors | 2 | Yes (<5) |

| Hydrogen Bond Acceptors | 2 | Yes (<10) |

Advanced Applications and Emerging Research Areas of 4 Amino 3,5 Dimethylbenzamide

Material Science Applications

The distinct chemical properties of 4-Amino-3,5-dimethylbenzamide make it a compound of interest in material science, particularly in the development of novel polymers and nanomaterials with tailored functionalities.

Polymer Synthesis

This compound serves as a valuable monomer in the synthesis of high-performance polymers such as polyamides and polyimides. The presence of the amino group allows it to react with dicarboxylic acid chlorides or anhydrides through condensation polymerization to form robust polymer chains.

Aromatic polyamides, often referred to as aramids, are known for their exceptional thermal stability and mechanical strength. The incorporation of this compound into the polymer backbone can influence the resulting material's properties, such as solubility and processability. The synthesis of aromatic polyamides typically involves the low-temperature solution polycondensation of aromatic diamines with dicarboxylic acid chlorides. researchgate.net For instance, a new class of aromatic bismaleimides has been synthesized from bis(4-amino 3,5-dimethyl phenyl) anisyl methane (B114726), a derivative of this compound, and maleic anhydride. researchgate.net These polymers have demonstrated good solubility in organic solvents and high thermal stability. researchgate.net

The general reaction for the formation of a polyamide from a diamine and a dicarboxylic acid chloride is depicted below:

Table 1: General Polyamide Synthesis

| Reactant 1 | Reactant 2 | Polymer Type | Key Linkage |

| Diamine (e.g., this compound derivative) | Dicarboxylic acid chloride | Polyamide | Amide bond |

Similarly, polyimides are another class of high-performance polymers where this compound derivatives can be utilized. The synthesis of polyaspartimides has been achieved through the addition reaction of bismaleimide (B1667444) derived from bis(4-amino 3,5-dimethyl phenyl) anisyl methane with various diamines. researchgate.net These polymers also exhibit favorable properties such as good solubility and thermal resistance. researchgate.net

Nanomaterial Development

In the realm of nanotechnology, this compound and its derivatives show promise as functional ligands in the development of advanced nanomaterials, including Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as their pore size and chemical environment, can be tuned by modifying the organic linker.

Amino-functionalized ligands are particularly useful in MOF synthesis as the amino group can serve as a coordination site or be post-synthetically modified to introduce new functionalities. While direct use of this compound in MOFs is an area of ongoing research, the use of structurally similar amino-functionalized carboxylate ligands has been successfully demonstrated in the synthesis of novel d10 metal-organic frameworks with interesting fluorescence properties. frontiersin.org The amino group on the benzamide (B126) structure can also participate in hydrogen bonding, which plays a crucial role in the formation of supramolecular structures in these materials. scirp.org

Development of Specialty Chemicals and Intermediates

This compound is recognized as an important raw material and intermediate in the synthesis of a variety of specialty chemicals. fishersci.com Its reactive amino group and amide functionality allow for a wide range of chemical transformations, making it a versatile building block for more complex molecules. It is used in the production of dyes, pigments, and other industrial chemicals.

The compound can undergo various reactions, including:

Acylation: The amino group can be acylated to form more complex amides.

Alkylation: The amino group can be alkylated to produce secondary or tertiary amines.

Diazotization: The amino group can be converted to a diazonium salt, which can then be used in a variety of coupling reactions to introduce other functional groups.

These reactions enable the synthesis of a diverse array of derivatives with potential applications in different areas of chemistry and materials science. For example, it can be used as a starting material for the synthesis of more complex aromatic compounds.

Role in Targeted Protein Degradation (e.g., PROTACs)

Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) is a rapidly emerging therapeutic modality in drug discovery. frontiersin.org PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. explorationpub.com This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

One of the most commonly recruited E3 ligases is Cereblon (CRBN). frontiersin.org Ligands for CRBN are often derived from thalidomide (B1683933) and its analogs, which contain a glutarimide (B196013) moiety. The synthesis of these ligands and their incorporation into PROTACs often involves the use of substituted benzamide structures as scaffolds or intermediates. While the direct use of this compound in a reported PROTAC is not yet prominent, its structural features make it a potential candidate for the development of novel CRBN ligands or as a part of the linker system in PROTAC design. The design and synthesis of PROTACs is a modular process, and building blocks like this compound could be valuable in creating libraries of degraders for screening. sigmaaldrich.com

Table 2: Components of a PROTAC Molecule

| Component | Function | Example Ligands/Moieties |

| Target-binding ligand | Binds to the protein of interest | Varies depending on the target |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase | Thalidomide derivatives (for CRBN), VHL ligands |

| Linker | Connects the two ligands | Alkyl chains, PEG chains, etc. |

Research in Neurological Disorders

Derivatives of this compound have shown significant potential in the field of neuroscience, particularly in the research and development of treatments for neurological disorders. A notable example is the discovery of 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide as a potent anticonvulsant agent. acs.org

In studies evaluating new potential anticonvulsant agents, various derivatives of 3,5-dimethylpyrazole (B48361) were synthesized, some of which involved the reaction of 4-amino-3,5-dimethylpyrazole with benzoyl chlorides to form amide derivatives. researchgate.net This highlights the utility of the aminobenzamide scaffold in generating compounds with activity in the central nervous system. The lipophilicity and ability to cross the blood-brain barrier are critical properties for drugs targeting neurological disorders, and the structural modifications of this compound can be tailored to optimize these parameters.

Furthermore, research into serotonin (B10506) transporter (SERT) imaging agents has involved the synthesis of novel ligands, some of which are complex benzamide derivatives. nih.gov This suggests that the benzamide scaffold is a viable platform for developing molecules that can interact with targets in the brain, opening up possibilities for the application of this compound derivatives in both therapeutic and diagnostic approaches for a range of neurological conditions.

Challenges, Limitations, and Future Research Directions

Addressing Potential Off-Target Effects and Toxicities (Insights from Procainamide (B1213733) Analogs)

As a structural analog of the antiarrhythmic drug procainamide, 4-Amino-3,5-dimethylbenzamide may share similar toxicological liabilities. The clinical use of procainamide has been limited by significant side effects, providing a crucial framework for anticipating and mitigating potential risks associated with its derivatives.

A primary concern with long-term procainamide administration is the high incidence of drug-induced lupus erythematosus, a syndrome that can manifest with symptoms like arthralgia, myalgia, and pleurisy. wikipedia.orgnih.gov This autoimmune phenomenon is linked to the metabolic activation of procainamide. Studies have shown that neutrophils can metabolize procainamide into reactive forms, such as procainamide-hydroxylamine (PAHA). nih.gov These metabolites, including hydroxylamine (B1172632) and nitroso derivatives, can bind to histone proteins, rendering them immunogenic and leading to the formation of autoantibodies. wikipedia.orgnih.gov

Furthermore, procainamide has been associated with a risk of serious blood dyscrasias, including agranulocytosis, bone marrow depression, neutropenia, and hypoplastic anemia, at a reported rate of approximately 0.5%. pfizer.com The toxicity of its metabolites is also implicated in these hematological effects. wikipedia.org Given this precedent, a significant challenge for this compound is to determine whether its specific structural modifications—the dimethyl substitutions on the benzene (B151609) ring—sufficiently alter its metabolic profile to avoid the formation of these toxic intermediates. Future research must prioritize the investigation of its metabolism, particularly in immune cells, and assess its potential to induce autoimmune and hematological toxicities.

Key Research Questions:

Does this compound undergo metabolic activation by neutrophils or other cell types to form reactive intermediates?

What is the immunogenic potential of the compound and its metabolites?

Does chronic exposure in preclinical models lead to the development of autoantibodies or signs of a lupus-like syndrome?

Optimization of Pharmacokinetic and Pharmacodynamic Profiles

The clinical utility of a drug is heavily dependent on its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which govern its absorption, distribution, metabolism, excretion, and physiological effect. The well-documented PK/PD profile of procainamide highlights key areas for optimization in the development of its analogs.

Procainamide exhibits a relatively short plasma half-life of about three hours, necessitating frequent dosing to maintain therapeutic concentrations. nih.gov It is metabolized in the liver via acetylation to N-acetylprocainamide (NAPA), a metabolite that is also pharmacologically active. nih.gov The rate of this acetylation is subject to genetic polymorphism, leading to significant inter-individual variability in the ratio of parent drug to metabolite. nih.gov Complicating matters further, NAPA has different electrophysiological effects than procainamide and can alter the parent drug's elimination and potentiate certain effects like QTc interval prolongation. nih.gov This complex interplay between the parent drug and its active metabolite complicates therapeutic drug monitoring and increases the risk of toxicity, particularly in patients with renal impairment where both compounds are cleared. nih.govnih.gov

For this compound, a critical research objective is to achieve a more favorable PK/PD profile. This involves designing a molecule with potentially a longer half-life to allow for less frequent dosing, a simpler metabolic pathway to reduce variability and complex drug-metabolite interactions, and a wider therapeutic index to improve safety. Optimization efforts will require detailed studies to characterize its absorption, distribution, metabolic fate, and excretion, as well as its concentration-effect relationship.

| Parameter | Value/Description | Reference |

|---|---|---|

| Absorption | Almost completely absorbed after oral administration. | nih.gov |

| Time to Peak Plasma Concentration | 1 to 2 hours. | nih.gov |

| Plasma Half-Life (β-phase) | ~3 hours. | nih.gov |

| Apparent Volume of Distribution | ~2 L/kg. | nih.gov |

| Plasma Protein Binding | ~15%. | nih.gov |

| Metabolism | Acetylated to N-acetylprocainamide (NAPA), an active metabolite. | nih.gov |

| Elimination | Approximately 50% excreted unchanged by the kidneys. | nih.gov |

Promoting Interdisciplinary Research Collaborations in Chemical Biology

The translation of a promising compound like this compound from a laboratory curiosity to a clinical candidate is an inherently complex process that cannot be accomplished by a single discipline. stonybrook.eduunc.edu Advancing its development necessitates robust, interdisciplinary collaborations that bridge the gap between chemistry, biology, and medicine. stonybrook.edu

Modern drug discovery relies on a collaborative ecosystem where scientists with diverse expertise work in concert. unc.edupolyu.edu.hk

Synthetic and Medicinal Chemists are essential for designing and synthesizing novel analogs of this compound to refine its structure-activity relationship (SAR) and structure-property relationship (SPR). ox.ac.uk

Computational Chemists can employ in silico modeling to predict the binding of analogs to their targets, estimate their ADME (absorption, distribution, metabolism, and excretion) properties, and help prioritize synthetic efforts.

Biologists and Pharmacologists are needed to develop and execute a wide range of in vitro and in vivo assays. This includes confirming the mechanism of action, evaluating efficacy in disease models, and conducting preliminary toxicology screens. ox.ac.uk

Translational Scientists and Clinicians provide the crucial link to clinical relevance, ensuring that the research is focused on addressing unmet medical needs and guiding the compound towards potential human trials. stonybrook.eduunc.edu

Institutes and centers dedicated to chemical biology and drug discovery often foster this type of environment, providing the infrastructure and collaborative framework necessary to progress projects from molecular science to the clinic. stonybrook.eduunc.edunorthwestern.edu The future development of this compound will depend on creating or leveraging such integrated teams to systematically address the challenges of efficacy, safety, and optimization.

Innovations in Sustainable Synthesis and Green Chemical Processes

The chemical synthesis of aromatic amides, including benzamide (B126) derivatives, has traditionally relied on methods that are often inefficient and environmentally burdensome. numberanalytics.comrsc.org Classical amide bond formation frequently involves the use of stoichiometric amounts of coupling reagents, which can be toxic and generate considerable chemical waste. rsc.org A key future direction for this compound is the development and application of innovative and sustainable synthetic methods that align with the principles of green chemistry.

The field of organic synthesis is rapidly evolving, with a strong emphasis on creating more efficient and eco-friendly processes. Several emerging strategies are applicable to the synthesis of this compound:

Advanced Catalysis : The use of transition-metal catalysts (e.g., palladium, copper, cobalt) can facilitate amide bond formation under milder conditions with greater efficiency and selectivity, reducing waste generation. numberanalytics.comwhiterose.ac.uknih.gov The development of catalysts from earth-abundant metals is a particularly active area of research. nih.gov

Biocatalysis : Enzymes such as lipases and proteases can be used to catalyze the synthesis of amides under mild, aqueous conditions, offering a highly sustainable alternative to traditional chemical methods. numberanalytics.comrsc.org

Novel Reaction Pathways : Researchers have developed innovative multi-component reactions that can form amides from readily available and cost-effective starting materials, such as a three-component reaction involving isocyanides, alkyl halides, and water. catrin.com These methods can offer remarkable versatility and efficiency. catrin.com

Alternative Energy Sources : Technologies like microwave-assisted synthesis and ultrasound irradiation can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. numberanalytics.comijsrst.comresearchgate.net

Sustainable Feedstocks : A forward-looking approach involves synthesizing valuable chemicals from renewable resources. For instance, recent research has demonstrated the conversion of lignin, a major component of biomass, into benzamides using a cobalt-based catalyst, presenting a potential long-term strategy for sustainable production. nih.gov

Applying these green chemical processes to the manufacturing of this compound would not only reduce the environmental impact but could also lead to more cost-effective and scalable production, which is a critical consideration for its potential as a pharmaceutical agent.

Q & A

Q. What are the common synthetic routes for 4-Amino-3,5-dimethylbenzamide, and what key reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves coupling 3,5-dimethylbenzoic acid derivatives with amines. A widely used method employs coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group for amide bond formation . For brominated analogs, regioselective bromination using N-bromosuccinimide (NBS) at 80°C in the presence of radical initiators can introduce halogens at specific positions . Reaction yields are influenced by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.

- Temperature : Bromination reactions require controlled heating (80–100°C) to avoid side products.

- Catalyst loading : DMAP (5–10 mol%) optimizes amidation kinetics.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers focus on?

Methodological Answer: Key techniques include:

Q. What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer: This compound serves as:

- Enzyme Inhibitor Scaffolds : Derivatives interact with inflammatory targets (e.g., IKK-2) by mimicking natural substrates, studied via molecular docking and in vitro kinase assays .

- Antimicrobial Agents : Substituents like halogen atoms enhance activity against Gram-positive bacteria. Researchers use broth microdilution assays (MIC values) to quantify efficacy .

- Pharmacophore Models : The benzamide core is modified with electron-withdrawing groups (e.g., -NO₂, -Cl) to optimize binding to therapeutic targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from assay variability or substituent effects. Strategies include:

- Comparative Assays : Test derivatives under identical conditions (e.g., pH, cell lines) to isolate structure-activity relationships (SAR). For example, 3,5-dichloro analogs show higher antimicrobial activity than fluoro-substituted variants .

- Metabolic Stability Studies : Use liver microsomes to assess whether conflicting in vivo/in vitro results stem from rapid metabolite degradation .

- Computational Validation : Apply molecular dynamics simulations to reconcile divergent enzyme inhibition data .

Q. What strategies optimize the regioselective functionalization of this compound in complex organic syntheses?

Methodological Answer: Regioselectivity is controlled via:

- Directing Groups : The amine (-NH₂) directs electrophilic substitution to the para position. For example, bromination with NBS selectively targets the 2-position in the presence of radical-stabilizing groups .

- Protection/Deprotection : Temporarily protect the amine with tert-butoxycarbonyl (Boc) to enable orthogonal functionalization of other sites .

- Metal Catalysis : Ruthenium-catalyzed C–H activation enables arylation at sterically hindered positions without pre-functionalization .

Q. How do computational methods like DFT aid in understanding the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations:

- Charge Distribution Analysis : Predicts nucleophilic/electrophilic sites by mapping electrostatic potential surfaces (e.g., negative charge localized on the carboxamide oxygen) .

- Reaction Mechanism Elucidation : Models transition states for amide bond formation, identifying rate-limiting steps (e.g., proton transfer in DCC-mediated coupling) .

- Spectroscopic Correlations : Simulates IR and NMR spectra to validate experimental data, resolving ambiguities in peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.